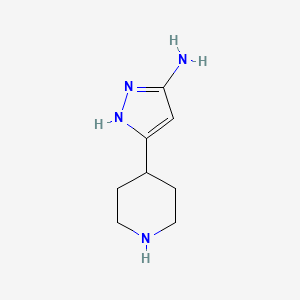

3-(piperidin-4-yl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-4-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUKMNKXXJAZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325671-21-3 | |

| Record name | 3-(piperidin-4-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Scaffold: 3-(piperidin-4-yl)-1H-pyrazol-5-amine in Kinase Discovery

Topic: Chemical Structure and Properties of 3-(piperidin-4-yl)-1H-pyrazol-5-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of small-molecule kinase inhibitors, 3-(piperidin-4-yl)-1H-pyrazol-5-amine represents a "privileged scaffold." Its structural duality—combining a polar, hydrogen-bonding pyrazole headgroup with a solubilizing, vector-orienting piperidine tail—makes it an ideal fragment for ATP-competitive inhibition. This guide dissects the physicochemical behavior, synthetic accessibility, and medicinal utility of this core, providing a roadmap for its application in hit-to-lead optimization.

Part 1: Chemical Architecture & Tautomeric Dynamics

The molecule consists of a 5-membered pyrazole ring substituted with an exocyclic primary amine and a 4-piperidyl group. Its behavior in solution is governed by two critical phenomena: annular tautomerism and site-specific protonation .

1.1 Tautomeric Equilibrium

The pyrazole ring exists in a dynamic equilibrium between the 1H- and 2H- forms. Furthermore, the amino group can theoretically exist as an imine (though the amino form is energetically dominant). In the context of kinase binding, the specific tautomer selected by the protein pocket often dictates potency.

-

Tautomer A (3-amino-5-piperidyl): Often favored in the solid state.

-

Tautomer B (5-amino-3-piperidyl): The requisite form for many "hinge-binding" interactions where the exocyclic amine acts as a hydrogen bond donor.

1.2 Physicochemical Profile

The molecule is amphoteric. The piperidine nitrogen is highly basic, while the pyrazole ring is weakly basic.

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₈H₁₄N₄ | Core scaffold |

| Molecular Weight | 166.22 g/mol | Fragment-like, high Ligand Efficiency (LE) |

| pKa (Piperidine) | ~11.0 | Exists as a cation at physiological pH (7.4), aiding solubility. |

| pKa (Pyrazole) | ~4.1 (Conjugate Acid) | The ring is neutral at pH 7.4; protonation occurs only in acidic media. |

| H-Bond Donors | 3 (Exocyclic NH₂, Ring NH) | Critical for Hinge Region binding. |

| H-Bond Acceptors | 2 (Ring N, Piperidine N) | Interacts with solvent or "Gatekeeper" residues. |

Part 2: Synthetic Pathways

The synthesis of 3-(piperidin-4-yl)-1H-pyrazol-5-amine is rarely performed to isolate the free base directly due to handling difficulties (polarity/hygroscopicity). Instead, it is synthesized as a protected intermediate, typically tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 1169563-99-8) .

2.1 The Enamine Route (Gold Standard)

The most robust method involves the Claisen condensation of a protected piperidine ester followed by cyclization with hydrazine.

2.2 Detailed Experimental Protocol

Note: This protocol describes the synthesis of the N-Boc protected intermediate.

Reagents:

-

N-Boc-piperidine-4-carboxylic acid

-

Carbonyldiimidazole (CDI)

-

Malononitrile (or Ethyl cyanoacetate for hydroxy variants)

-

Hydrazine hydrate

-

Anhydrous THF and Ethanol

Step-by-Step Methodology:

-

Activation: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous THF under nitrogen. Add CDI (1.2 eq) portion-wise. Stir at room temperature for 1 hour until gas evolution (CO₂) ceases.

-

Condensation: In a separate vessel, treat malononitrile (1.2 eq) with NaH (2.5 eq) in THF at 0°C. Add the activated acid solution dropwise. Allow to warm to RT and stir overnight.

-

Checkpoint: Monitor by LCMS for the formation of the beta-ketonitrile intermediate.

-

-

Quench & Workup: Quench with 1N HCl (carefully) to pH ~3, extract with Ethyl Acetate, and concentrate.

-

Cyclization: Redissolve the crude beta-ketonitrile in Ethanol. Add Hydrazine Hydrate (2.0 eq). Reflux for 4–6 hours.

-

Purification: Concentrate the solvent. The product often precipitates upon cooling or addition of ether/hexanes. Recrystallize from EtOH/Water if necessary.

Part 3: Medicinal Chemistry & Biological Utility[1]

This scaffold is a classic Type I Kinase Inhibitor pharmacophore. It is designed to bind to the ATP-binding pocket, specifically the "Hinge Region" connecting the N- and C-lobes of the kinase.

3.1 The Hinge Binding Mode

The aminopyrazole motif functions as a bidentate hydrogen bond donor/acceptor system.

-

Acceptor: The pyrazole N2 accepts a proton from the backbone amide NH of the hinge residue (often Gatekeeper + 1).

-

Donor: The exocyclic amine (NH₂) donates a proton to the backbone carbonyl oxygen of the hinge residue (often Gatekeeper + 3).

The piperidine tail projects into the Solvent Exposed Region , improving solubility and providing a vector to attach solubilizing groups or warheads (e.g., acrylamides for covalent inhibition).

3.2 Validated Targets

-

JAK Family (JAK1/2): The scaffold mimics the pyrrolopyrimidine of Baricitinib.

-

PLK1 (Polo-like Kinase 1): Used to target the ATP pocket while the tail extends towards the ribose pocket.

-

FLT3: Used in acute myeloid leukemia

The Architectonics of Interaction: A Technical Guide to Hydrogen Bonding in Pyrazole-Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the hydrogen bonding capabilities of pyrazole-piperidine derivatives, a class of compounds of significant interest in medicinal chemistry. As a senior application scientist, the aim is to move beyond a mere cataloging of structural features and delve into the functional implications of hydrogen bond donor and acceptor sites. We will examine the intrinsic properties of the pyrazole and piperidine moieties, the influence of substituents, and the potential for intramolecular interactions. This document is intended to serve as a practical resource for researchers engaged in the design and optimization of novel therapeutics by providing a foundational understanding of the key intermolecular forces that govern molecular recognition.

Introduction: The Central Role of Hydrogen Bonding in Drug Design

In the intricate dance of molecular recognition, hydrogen bonds are the choreographers. These non-covalent interactions, formed between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom with a lone pair of electrons (the acceptor), are fundamental to the specificity and affinity of a drug for its biological target.[1][2][3] A hydrogen bond donor possesses a hydrogen atom attached to an electronegative atom like nitrogen, oxygen, or fluorine, creating a partial positive charge on the hydrogen.[2] Conversely, a hydrogen bond acceptor has a lone pair of electrons, commonly on a nitrogen or oxygen atom, that can interact with this partially positive hydrogen.[2]

The strength of these bonds can vary significantly, influencing everything from a compound's solubility and crystal packing to its binding kinetics and ultimate pharmacological effect. For drug development professionals, a nuanced understanding of a molecule's hydrogen bonding potential is not merely academic; it is a critical tool for rational drug design. The ability to predict and modulate these interactions allows for the fine-tuning of a compound's properties to enhance efficacy and reduce off-target effects. Pyrazole-piperidine derivatives, with their combination of aromatic and saturated heterocyclic rings, present a rich and tunable landscape for hydrogen bonding, making them a compelling scaffold for a wide array of therapeutic targets.

The Building Blocks: Hydrogen Bonding Profiles of Pyrazole and Piperidine

To comprehend the hydrogen bonding behavior of pyrazole-piperidine derivatives, we must first dissect the contributions of their constituent rings.

The Pyrazole Moiety: A Versatile Player

The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement bestows upon it a unique and versatile hydrogen bonding profile.

-

Hydrogen Bond Donor: The pyrrolic nitrogen atom (N1), which bears a hydrogen atom, is a potent hydrogen bond donor. The acidity of this N-H proton allows it to readily engage in hydrogen bonding with suitable acceptors.

-

Hydrogen Bond Acceptor: The pyridinic nitrogen atom (N2), with its lone pair of electrons, acts as a hydrogen bond acceptor.[4]

This dual functionality allows pyrazole rings to form a variety of intermolecular hydrogen-bonded assemblies, such as dimers and chains.[4][5] The geometry of these interactions can be influenced by steric hindrance from substituents on the ring.[4] For instance, bulky groups can favor the formation of linear trimers over bent dimers.[4]

The Piperidine Moiety: A Flexible Contributor

Piperidine, a six-membered saturated heterocycle, offers a different set of hydrogen bonding characteristics.

-

Hydrogen Bond Donor: The secondary amine nitrogen atom in an unsubstituted piperidine ring possesses a hydrogen atom, making it a hydrogen bond donor.[][7]

-

Hydrogen Bond Acceptor: The lone pair of electrons on the same nitrogen atom also allows it to function as a hydrogen bond acceptor.[][7]

The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, can influence the orientation and strength of these hydrogen bonds. The axial or equatorial position of the N-H bond can affect its accessibility to potential hydrogen bonding partners.

The Derivative Landscape: Hydrogen Bonding in Pyrazole-Piperidine Scaffolds

The true power of the pyrazole-piperidine scaffold lies in the ability to modulate its hydrogen bonding properties through chemical modification. The specific sites and strengths of hydrogen bonding in a derivative will be a composite of the intrinsic properties of the parent rings and the electronic and steric effects of substituents.

Identifying Donor and Acceptor Sites

The primary hydrogen bond donor and acceptor sites in a generic pyrazole-piperidine derivative are illustrated below.

| Moiety | Hydrogen Bond Donor Site(s) | Hydrogen Bond Acceptor Site(s) |

| Pyrazole | N1-H (Pyrrolic Nitrogen) | N2 (Pyridinic Nitrogen) |

| Piperidine | N-H (Secondary Amine) | N (Tertiary Amine) |

It is crucial to note that substitution at the piperidine nitrogen to form a tertiary amine eliminates its hydrogen bond donor capability, leaving it solely as an acceptor.[8]

The Influence of Substituents

The electronic nature of substituents on either ring can significantly impact the hydrogen bonding capacity.

-

Electron-Withdrawing Groups (EWGs) on the pyrazole ring will increase the acidity of the N1-H proton, making it a stronger hydrogen bond donor. Conversely, EWGs will decrease the basicity of the N2 nitrogen, weakening its acceptor strength.

-

Electron-Donating Groups (EDGs) on the pyrazole ring will have the opposite effect, decreasing the donor strength of N1-H and increasing the acceptor strength of N2.

-

Substituents on the Piperidine Ring can influence the basicity of the nitrogen and its conformational preferences, thereby modulating its acceptor strength and the steric accessibility of the lone pair.

Intramolecular Hydrogen Bonding: A Key Conformation-Directing Force

A particularly important consideration in the design of pyrazole-piperidine derivatives is the potential for intramolecular hydrogen bonding. This occurs when a hydrogen bond donor and acceptor within the same molecule interact. Such interactions can have a profound impact on the molecule's conformation, locking it into a specific three-dimensional shape. This pre-organization can be highly advantageous in drug design, as it can reduce the entropic penalty of binding to a target protein.

The likelihood and geometry of intramolecular hydrogen bonds will depend on the linker connecting the pyrazole and piperidine rings and the substitution pattern. For example, a short, flexible linker might allow the pyrazole N1-H to form a hydrogen bond with the piperidine nitrogen.

Experimental and Computational Characterization of Hydrogen Bonding

A multi-faceted approach, combining experimental and computational techniques, is essential for a thorough understanding of the hydrogen bonding in pyrazole-piperidine derivatives.

Experimental Methodologies

X-ray Crystallography: This is the gold standard for unequivocally identifying hydrogen bond donors and acceptors and determining the precise geometry of these interactions in the solid state. Analysis of crystal structures can reveal intermolecular packing motifs and the presence of intramolecular hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as temperature and solvent titration experiments, can provide valuable information about hydrogen bonding in solution. Chemical shift changes of the N-H protons upon addition of a hydrogen bond acceptor or a change in solvent polarity can indicate the presence and relative strength of hydrogen bonds.

Infrared (IR) Spectroscopy: The stretching frequency of the N-H bond is sensitive to its involvement in hydrogen bonding. A shift to a lower frequency (redshift) is indicative of hydrogen bond formation.[7]

Computational Approaches

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the geometries and energies of hydrogen bonds, providing a detailed picture of their strength and nature.

Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of pyrazole-piperidine derivatives in a solvated environment. These simulations can reveal the persistence of specific hydrogen bonds over time and provide insights into the role of solvent in mediating these interactions.

Visualization of Key Concepts

To aid in the conceptualization of the principles discussed, the following diagrams illustrate fundamental aspects of hydrogen bonding in pyrazole-piperidine systems.

Figure 2: A typical workflow for the characterization of hydrogen bonding in pyrazole-piperidine derivatives, integrating both experimental and computational methods.

Conclusion: A Call for Rational Design

The pyrazole-piperidine scaffold offers a rich tapestry of hydrogen bonding possibilities. A thorough understanding of the donor and acceptor sites, the influence of substituents, and the potential for intramolecular interactions is paramount for the successful design of novel therapeutics based on this privileged structure. By employing a synergistic combination of experimental and computational techniques, researchers can move beyond serendipity and engage in the rational design of molecules with optimized hydrogen bonding profiles, ultimately leading to the development of more potent and selective drugs. This guide has laid out the fundamental principles to empower scientists in this endeavor, encouraging a deeper consideration of the subtle yet powerful forces that govern molecular interactions.

References

-

Hydrogen bond - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

Oreate AI Blog. (2026, January 15). Understanding Hydrogen Bonds: Donors and Acceptors Explained. Retrieved February 22, 2026, from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved February 22, 2026, from [Link]

-

Quora. (2020, May 3). What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)? Retrieved February 22, 2026, from [Link]

-

Chemistry!!! Not Mystery. (2014, October 2). What are Hydrogen Bond Accepter and Hydrogen Bond Donor? Retrieved February 22, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Retrieved February 22, 2026, from [Link]

-

Cabildo, P., Claramunt, R. M., Elguero, J., & Foces-Foces, C. (2002). Self-assembly of NH-pyrazoles via intermolecular N-H...N hydrogen bonds. Acta Crystallographica Section B: Structural Science, 58(Pt 5), 849–858. [Link]

-

Dowling, C., Park, G., & Lippard, S. J. (2010). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Inorganica Chimica Acta, 363(11), 2335–2342. [Link]

-

Zeinalipour-Yazdi, C. D., & Suhm, M. A. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234304. [Link]

-

Su, P., Meng, L.-J., & Song, X.-Q. (2016). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. IUCrData, 1(6), x160868. [Link]

-

García, M., López-López, J. A., Moreno-García, J., & Rodríguez-Diéguez, A. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Molecules, 26(16), 4920. [Link]

-

Otręba, M., & Głowiak, T. (2003). Conformations of, and NHO hydrogen bond in, piperidine-1-valeric acid and its dihydrate. Journal of Molecular Structure, 649(1-2), 111–120. [Link]

-

Jánossy, A. G. S., & Demeter, S. (1975). IR Spectroscopic Evidence of Hydrogen Bonding in Piperidine. Spectroscopy Letters, 8(10), 805–810. [Link]

-

Huiming, Y., & Novak, I. (2009). Molecular complex piperidine-CO2. African Journal of Pure and Applied Chemistry, 3(7), 119-122. [Link]

Sources

- 1. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 2. Understanding Hydrogen Bonds: Donors and Acceptors Explained - Oreate AI Blog [oreateai.com]

- 3. quora.com [quora.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Self-assembly of NH-pyrazoles via intermolecular N-H.N hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Piperidinyl-Pyrazole Core: A Technical Guide to its History, Synthesis, and Application in Modern Drug Discovery

Introduction: The Union of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The piperidinyl-pyrazole core is a prime example of such a scaffold, a synergistic union of two independently significant heterocyclic systems. This guide provides an in-depth technical exploration of the history, development, synthetic strategies, and therapeutic applications of piperidinyl-pyrazole building blocks, tailored for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind synthetic choices and the structure-activity relationships that have established this core as a cornerstone in modern drug discovery.

The inherent value of the piperidinyl-pyrazole scaffold lies in the complementary properties of its constituent parts. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a metabolically stable, rigid core that can be extensively functionalized to modulate electronic properties and engage in specific receptor interactions.[1][2] Conversely, the piperidine ring, a saturated six-membered heterocycle, provides a versatile, non-planar scaffold that can improve a molecule's pharmacokinetic profile, including solubility and oral bioavailability.[3][4] The strategic combination of these two moieties has given rise to a plethora of bioactive molecules targeting a wide range of therapeutic areas, most notably in the realm of central nervous system (CNS) disorders.[1]

A Historical Perspective: From Independent Moieties to a Synergistic Core

The journey of the piperidinyl-pyrazole scaffold from two independent building blocks to a recognized privileged structure is a story of rational drug design and serendipitous discovery. The pyrazole ring itself has a long history in medicinal chemistry, with its synthesis first reported in the late 19th century. For decades, pyrazole derivatives were explored for a variety of biological activities.[2] Similarly, the piperidine motif is a ubiquitous feature in natural products and synthetic drugs, valued for its ability to impart favorable physicochemical properties.[4][5]

The watershed moment for the piperidinyl-pyrazole core came with the discovery and development of Rimonabant (SR141716A) by Sanofi-Aventis in the 1990s.[6][7] Rimonabant, a selective cannabinoid-1 (CB1) receptor antagonist, was initially developed as a potential treatment for obesity and related metabolic disorders.[8][9] The rationale behind its design stemmed from the observation that cannabis smokers often experience increased appetite, suggesting that blocking the CB1 receptor could have the opposite effect.[9]

The structure of Rimonabant prominently features a central pyrazole ring linked to a piperidinyl group. This specific combination was instrumental to its high affinity and selectivity for the CB1 receptor.[7] The development of Rimonabant spurred a wave of research into piperidinyl-pyrazole analogs, solidifying the scaffold's importance in medicinal chemistry. Although Rimonabant was later withdrawn from the market due to psychiatric side effects, its story underscores the therapeutic potential of the piperidinyl-pyrazole core and continues to inform the design of new drug candidates.[6][10]

Synthetic Strategies: Constructing the Piperidinyl-Pyrazole Core

The synthesis of piperidinyl-pyrazole derivatives can be approached through several convergent strategies, typically involving the formation of the pyrazole ring followed by the introduction of the piperidine moiety, or vice-versa. The choice of synthetic route is often dictated by the desired substitution pattern on both rings.

Key Synthetic Pathways

One of the most common and versatile methods for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative . This approach allows for the introduction of a wide variety of substituents on the pyrazole core. The subsequent N-alkylation or acylation with a suitable piperidine-containing electrophile completes the synthesis of the target molecule.

Alternatively, a pre-functionalized piperidine-hydrazine can be used as the hydrazine component in the condensation reaction, directly installing the piperidine moiety during the pyrazole ring formation.

Another powerful strategy involves transition metal-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, to couple a halogenated pyrazole with an N-unsubstituted piperidine. This method offers excellent functional group tolerance and allows for the late-stage introduction of the piperidine ring.

Below is a generalized workflow illustrating the key synthetic disconnections for piperidinyl-pyrazole synthesis:

Detailed Experimental Protocol: Synthesis of a Rimonabant Analog

The following protocol provides a representative, step-by-step methodology for the synthesis of a piperidinyl-pyrazole derivative, based on the published synthesis of Rimonabant.[11][12] This protocol is intended for instructional purposes and should be performed by qualified personnel in a suitable laboratory setting.

Step 1: Synthesis of the Pyrazole Core

-

Reaction Setup: To a solution of a substituted 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a substituted hydrazine hydrochloride (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the crude pyrazole product.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Introduction of the Piperidine Moiety

-

Reaction Setup: To a solution of the synthesized pyrazole (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Activation: Stir the mixture at 0 °C for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.

-

Addition of Electrophile: Add a solution of the desired N-protected piperidine electrophile (e.g., 1-bromo-4-chloropiperidine, 1.1 eq) in the same solvent dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired piperidinyl-pyrazole derivative.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The modular nature of the piperidinyl-pyrazole scaffold allows for systematic modifications to fine-tune its pharmacological properties. Structure-activity relationship (SAR) studies have revealed key insights into the optimal substitution patterns for various biological targets.

| Modification Site | General Observation | Therapeutic Implication |

| Pyrazole N1-substituent | Large, lipophilic groups often enhance potency for CNS targets. | Targeting GPCRs in the brain (e.g., cannabinoid, opioid receptors). |

| Pyrazole C3-substituent | Can be varied to modulate selectivity and pharmacokinetic properties. | Fine-tuning receptor subtype selectivity. |

| Pyrazole C4-substituent | Small alkyl or halo substituents can influence binding affinity. | Optimizing ligand-receptor interactions. |

| Pyrazole C5-substituent | Aromatic or heteroaromatic rings are often crucial for receptor engagement. | Establishing key π-π stacking or hydrophobic interactions. |

| Piperidine N1-substituent | Can be modified to alter solubility and metabolic stability. | Improving drug-like properties. |

| Piperidine Ring Conformation | The stereochemistry and substitution pattern can impact receptor binding. | Enhancing potency and reducing off-target effects. |

The versatility of the piperidinyl-pyrazole core has led to its exploration in a wide array of therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: As demonstrated by Rimonabant, this scaffold is particularly well-suited for targeting CNS receptors. Current research is exploring its potential in treating neurodegenerative diseases, psychiatric disorders, and pain.[1][2]

-

Oncology: Certain piperidinyl-pyrazole derivatives have shown promise as kinase inhibitors, a critical class of anti-cancer agents.

-

Infectious Diseases: The scaffold has been investigated for its antibacterial and antiviral properties.

The following diagram illustrates the key points of interaction and modification on the piperidinyl-pyrazole scaffold that drive its diverse biological activities:

Future Directions and Conclusion

The piperidinyl-pyrazole core continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Bioisosteric Replacement: Exploring bioisosteres for both the pyrazole and piperidine rings to further optimize drug-like properties and circumvent potential liabilities.[13][14]

-

Novel Synthetic Methodologies: Developing more efficient, sustainable, and diversity-oriented synthetic routes to access novel piperidinyl-pyrazole analogs.[15]

-

Expanded Therapeutic Applications: Investigating the potential of this scaffold in emerging therapeutic areas, such as rare diseases and personalized medicine.

References

-

Synthesis, spectral studies and tritiation of the cannabinoid antagonist SR141716A. Journal of the Chemical Society, Chemical Communications. [Link][11][12]

-

The Role of Piperidine Derivatives in Medicinal Chemistry. Pharmaffiliates. [Link][3]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link][4]

-

The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions. Neuropsychopharmacology. [Link][7]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link][16]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link][5]

-

Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. Am J Health Syst Pharm. [Link][8]

-

Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. ACS Med Chem Lett. [Link][17]

-

Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. J Med Chem. [Link][13]

-

Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Source not available][14]

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders - Drug Targets. [Link][1][2]

-

Rimonabant. [Source not available][10]

-

Acomplia (Rimonabant) - Investigational Agent for the Management of Obesity. Medscape. [Link][9]

-

A Novel Method for Synthesis of Pyrazolines and Pyrazoles. Asian Journal of Chemistry. [Link][18]

-

One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link][19]

-

Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. [Source not available]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link][15]

-

194 recent advances in the synthesis of new pyrazole derivatives. [Source not available]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Rimonabant - Wikipedia [en.wikipedia.org]

- 7. The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acomplia (Rimonabant) - Investigational Agent for the Management of Obesity - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 11. Synthesis, spectral studies and tritiation of the cannabinoid antagonist SR141716A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, spectral studies and tritiation of the cannabinoid antagonist SR141716A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. blumberginstitute.org [blumberginstitute.org]

- 15. mdpi.com [mdpi.com]

- 16. ijnrd.org [ijnrd.org]

- 17. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

- 19. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]

Solubility profile of 3-(piperidin-4-yl)-1H-pyrazol-5-amine in organic solvents

[1]

Executive Summary & Molecular Identity

3-(piperidin-4-yl)-1H-pyrazol-5-amine (often synthesized as the dihydrochloride salt) is a highly polar, amphoteric heterocyclic intermediate critical in the synthesis of JAK inhibitors and other kinase-targeting scaffolds.[1]

Its solubility behavior is dominated by two factors:

-

High Polarity: The presence of three distinct hydrogen bond donor motifs (pyrazole –NH, exocyclic –NH₂, and piperidine –NH) creates a robust intermolecular hydrogen-bonding network in the solid state.[1][2]

-

Ionization State: The molecule exists in equilibrium between neutral (free base) and charged (salt) forms, drastically altering its solvent compatibility.[1][2]

| Property | Data / Descriptor |

| CAS Number | 280567-27-1 (Generic/Free Base) |

| Molecular Formula | C₈H₁₄N₄ |

| Molecular Weight | 166.22 g/mol |

| Predicted LogP | ~ -0.2 (Hydrophilic) |

| pKa (Calculated) | ~9.5 (Piperidine NH), ~2.5 (Pyrazole) |

| Primary Hazard | Irritant (Skin/Eye); Hygroscopic (Salt forms) |

Solubility Profile: Solvent Compatibility Matrix

The following data categorizes solvent suitability based on the Free Base form. Note that salt forms (e.g., HCl, TFA) will exhibit inverse solubility in organic media (insoluble in DCM/EtOAc, soluble in water/MeOH).[2]

Table 1: Empirical Solubility Profile (Free Base)

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Ideal for biological stock solutions and NMR analysis.[1] |

| DMF / NMP | High (>30 mg/mL) | Preferred for coupling reactions (e.g., Amide bond formation).[1][2] | |

| Polar Protic | Methanol | Moderate-High | Good for transfers; solubility increases significantly with heat.[1][2] |

| Ethanol | Moderate | Standard solvent for recrystallization (often requires heating).[1][2] | |

| Water | Low (pH > 10) | Sparingly soluble as free base; highly soluble at pH < 7.[1][2] | |

| Chlorinated | DCM / CHCl₃ | Low | Poor solubility unless mixed with MeOH (e.g., 10% MeOH in DCM).[1][2] |

| Esters/Ethers | Ethyl Acetate | Very Low | Used as an anti-solvent to precipitate the product.[1][2] |

| THF | Low-Moderate | Soluble only at high dilution or reflux; often poor at RT.[1][2] | |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Strictly used as anti-solvents for purification.[1][2] |

| Toluene | Insoluble | Not recommended for reaction media involving the free amine.[1][2] |

Critical Insight: The "Free Base" is often an oil or low-melting solid that is difficult to handle.[1][2] Process chemists typically generate the dihydrochloride salt in situ or isolate it.[1][2] The salt is insoluble in THF, EtOAc, and DCM , but soluble in Water and Methanol .[1][2]

Mechanistic Analysis & Visualization

Structural Drivers of Solubility

The low solubility in non-polar solvents is driven by the Intermolecular H-Bond Network .[1][2] The pyrazole ring acts as both a donor and acceptor, while the piperidine secondary amine adds basicity.[2]

-

In Non-Polar Media (Hexane/DCM): The energy required to break the crystal lattice (or viscous oil interactions) is higher than the solvation energy provided by Van der Waals forces.[1][2]

-

In Polar Media (MeOH/DMSO): The solvent molecules can disrupt the H-bonds, effectively solvating the amine and pyrazole moieties.[1][2]

Workflow: Solubility Determination & Salt Formation

The following Graphviz diagram illustrates the decision logic for solvent selection and salt formation, a critical step for stabilizing this intermediate.

Figure 1: Solubility decision tree and purification logic based on ionization state.

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific batch/polymorph.[1]

-

Preparation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 50 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Inspect visually for dissolution (clear solution, no particulates).[2]

-

Heating (Optional): If insoluble at RT, heat to 50°C. If dissolution occurs, cool back to RT to check for precipitation (recrystallization potential).

-

Calculation:

[1][2]

Protocol: Recrystallization (Purification)

Because the free base is difficult to crystallize, this protocol describes the isolation of the Dihydrochloride Salt , which is the standard stable form.[2]

-

Dissolution: Dissolve crude 3-(piperidin-4-yl)-1H-pyrazol-5-amine (free base) in a minimum volume of Methanol or Ethanol (approx. 5-10 mL per gram).[1]

-

Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (or concentrated aqueous HCl) until pH < 2.

-

Precipitation: The salt may precipitate spontaneously.[1][2] If not, slowly add an anti-solvent: Diethyl Ether or Ethyl Acetate (ratio 1:3 solvent:anti-solvent).[1][2]

-

Isolation: Filter the white solid under vacuum. Wash the cake with cold Ether.[1][2]

-

Drying: Dry under high vacuum at 40°C for 12 hours. (Note: The salt is hygroscopic; store in a desiccator).[1][2]

Process Chemistry Insights (Scaling Up)

-

Solvent Swap: When moving from synthesis (often done in DMF or Dioxane) to workup, avoid extracting the free amine into non-polar solvents like Toluene.[1][2] Instead, use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) to extract the product from an aqueous basic layer.[1][2]

-

Boc-Protection: If solubility issues persist, consider processing the intermediate as the N-Boc protected derivative (tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate).[1] The Boc group renders the molecule soluble in standard organics (DCM, EtOAc, Toluene), simplifying chromatography.[2]

-

Chromatography: For the free amine, standard silica gel is often too acidic and causes streaking.[1][2] Use Amine-functionalized Silica or add 1% Triethylamine (TEA) to the DCM:MeOH eluent.[1][2]

References

-

PubChem Compound Summary. (2025). 3-(piperidin-4-yl)-1H-pyrazol-5-amine (CID 45792668).[1][3] National Center for Biotechnology Information.[1][2] Link

-

Fustero, S., et al. (2011).[1][2] Improved Regioselectivity in the Synthesis of Pyrazoles: Application to the Synthesis of Kinase Inhibitors. Journal of Organic Chemistry. (Contextual grounding for pyrazole synthesis solvents). Link

-

Enamine Building Blocks. (2024). Physicochemical data for Aminopyrazoles. (General solubility data for catalog items 280567-27-1). Link

-

Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Authoritative source on solvent polarity and solubility principles). Link

Methodological & Application

Application Note: Chemoselective Amide Coupling of 3-(piperidin-4-yl)-1H-pyrazol-5-amine

This Application Note is structured to provide a definitive technical guide for amide coupling strategies involving 3-(piperidin-4-yl)-1H-pyrazol-5-amine . It addresses the inherent chemoselectivity challenges of this molecule and provides validated protocols for drug development workflows.

Abstract & Strategic Overview

3-(piperidin-4-yl)-1H-pyrazol-5-amine is a high-value scaffold in kinase inhibitor discovery (e.g., JAK, CDK, and Aurora kinase inhibitors). Its utility lies in its dual-nitrogen architecture, which presents a critical synthetic challenge: Chemoselectivity .

The molecule contains two distinct nucleophilic sites:

-

The Piperidine Nitrogen (N-1'): A secondary aliphatic amine (

). Highly nucleophilic. -

The Exocyclic Pyrazole Amine (N-5): A primary heteroaromatic amine (

). Poorly nucleophilic due to resonance delocalization with the pyrazole ring.

The Core Rule: Standard amide coupling conditions (EDC/NHS, HBTU) will exclusively target the piperidine nitrogen first. To target the pyrazole amine, the piperidine must be orthogonally protected (typically with a Boc group).

Decision Matrix & Workflow Visualization

The following decision tree guides the synthetic strategy based on the desired target site.

Figure 1: Chemoselectivity Decision Tree. Blue path indicates the kinetically favored reaction; Red path indicates the necessary protection strategy for the less reactive amine.

Technical Analysis of Reactivity

Nucleophilicity Disparity

The reactivity difference is driven by the electronic environment of the nitrogen lone pairs.

-

Piperidine: The lone pair is in an

orbital, unencumbered by resonance, making it a "hard" and aggressive nucleophile. -

Pyrazole Amine: The lone pair on the exocyclic amine can delocalize into the pyrazole ring system. Furthermore, the adjacent ring nitrogen (N-1) can act as a hydrogen bond donor/acceptor, complicating the binding pocket of coupling reagents.

Key Data Summary

| Property | Piperidine Nitrogen | Pyrazole Exocyclic Amine |

| Hybridization | ||

| Approximate | 10.0 – 11.0 | 3.5 – 4.5 |

| Nucleophilicity | High | Low |

| Preferred Reagent | HBTU, EDC, PyBOP | HATU, T3P, POCl |

| Risk Factors | Over-acylation (rare) | No reaction; N-ring acylation |

Experimental Protocols

Protocol A: Selective Coupling to the Piperidine (N-1')

Use this protocol when attaching a warhead or linker to the aliphatic ring.

Reagents:

-

Carboxylic Acid (

) (1.1 equiv) -

Scaffold: 3-(piperidin-4-yl)-1H-pyrazol-5-amine (1.0 equiv)

-

Coupling Agent: HBTU (1.2 equiv) or EDC.HCl (1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous) or DCM/DMF (4:1 mix)

Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and HBTU (1.2 equiv). Stir at Room Temperature (RT) for 10–15 minutes.

-

Why: Pre-activation ensures the active ester is formed before the amine is introduced, reducing racemization risk if the acid is chiral.

-

-

Addition: Add 3-(piperidin-4-yl)-1H-pyrazol-5-amine (1.0 equiv) typically as a solid or dissolved in minimal DMF.

-

Reaction: Stir at RT for 2–4 hours.

-

Monitoring: Check via LCMS.[1] Look for

of Product. The pyrazole amine will remain untouched due to its low nucleophilicity compared to the piperidine.

-

-

Workup: Dilute with EtOAc. Wash with sat. NaHCO

(2x), Water (1x), and Brine (1x). Dry over Na -

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Coupling to the Pyrazole Amine (N-5)

Use this protocol to build the core kinase inhibitor scaffold. This requires a 3-step sequence.

Step 1: Boc-Protection of Piperidine[2][3][4][5]

-

Dissolve 3-(piperidin-4-yl)-1H-pyrazol-5-amine (1.0 equiv) in THF/Water (1:1).

-

Add NaHCO

(2.5 equiv) and Boc -

Stir at RT for 4–12 hours.

-

Result: tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate. Isolate via filtration or extraction.

Step 2: The "Hard" Amide Coupling (Using T3P)

Note: The pyrazole amine is a poor nucleophile. Standard EDC will fail. T3P (Propylphosphonic anhydride) is superior here for yield and low epimerization.[6]

Reagents:

-

Carboxylic Acid (1.2 equiv)

-

Amine: Boc-protected Intermediate (from Step 1) (1.0 equiv)

-

Reagent: T3P (50% in EtOAc/DMF) (2.0 equiv)

-

Base: Pyridine (3.0 – 5.0 equiv) or DIPEA

-

Solvent: EtOAc or 2-MeTHF (Preferred for T3P)

Procedure:

-

Setup: Charge the Carboxylic Acid (1.2 equiv), Boc-protected Amine (1.0 equiv), and Pyridine (4.0 equiv) in 2-MeTHF or EtOAc (0.5 M - high concentration helps).

-

Addition: Cool to 0°C. Add T3P solution (2.0 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Optimization: If conversion is <50% after 12h, heat to 50°C.

-

Self-Validation: LCMS must show consumption of the Boc-amine (

range).

-

-

Workup: T3P byproducts are water-soluble.[7] Wash organic layer with Water (3x), 0.5M HCl (careful with Boc, keep cold and fast), then NaHCO

.

Step 3: Deprotection (Boc Removal)

-

Dissolve the coupled product in DCM.

-

Add TFA (Trifluoroacetic acid) (ratio 1:4 TFA:DCM) or 4M HCl in Dioxane.

-

Stir 1–2 hours at RT.

-

Concentrate to dryness. Neutralize with weak base resin or HPLC purification.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Protocol A: Bis-acylation | Excess acid/coupling agent or high temp. | Strictly control stoichiometry (1.05 equiv acid). Keep at 0°C–RT. |

| Protocol B: No Reaction | Pyrazole amine is too unreactive. | Switch from HATU to T3P (high conc) or convert acid to Acid Chloride (using Ghosez's reagent or SOCl |

| Protocol B: Ring Acylation | Acylation on Pyrazole Ring Nitrogen (N-1). | This is usually reversible. Treat the crude mixture with MeOH/K |

| Solubility Issues | Polar pyrazole scaffold. | Use DMF/DMSO mixtures. Avoid pure DCM for the pyrazole coupling step. |

References

-

Dunetz, J. R., et al. (2011).[9] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

-

Grounding: Establishes T3P as the superior reagent for difficult/sensitive amine couplings.[6]

-

-

Aggarwal, V. K., et al. (2021). "Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, 26(13), 3808.

- Grounding: Validates the Boc-protection strategy and stability of the piperidine-pyrazole scaffold.

-

BenchChem. (2025).[8] "An In-depth Technical Guide to the Boc Protection of Primary Amines."

- Grounding: Provides standard protocols for orthogonal protection steps.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

- Grounding: Comprehensive review on coupling agent selection (HATU vs EDC vs T3P) based on nucleophilicity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

Utilizing 3-(piperidin-4-yl)-1H-pyrazol-5-amine in high-throughput screening assays

Application Note: High-Throughput Screening Strategies Utilizing the 3-(piperidin-4-yl)-1H-pyrazol-5-amine Scaffold

Executive Summary

The molecule 3-(piperidin-4-yl)-1H-pyrazol-5-amine (hereafter referred to as PPA ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural dualism—comprising a pyrazole-amine hinge-binding motif and a solubilizing piperidine tail —makes it an ideal starting point for fragment-based drug discovery (FBDD) and high-throughput screening (HTS) campaigns targeting protein kinases (e.g., JAK, CDK, FGFR, and Aurora kinases).

This application note details the methodological integration of PPA and its derivatives into HTS workflows. It moves beyond basic handling to address assay interference, solubility optimization, and hit triage strategies specific to aminopyrazole chemistries.

Chemical Biology & Mechanistic Rationale

The "Privileged" Architecture

PPA functions primarily as an ATP-competitive inhibitor. Understanding its binding mode is critical for designing the screening assay conditions.

-

Hinge Region Interaction: The 5-amino-pyrazole moiety functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.

-

Solvent Exposure: The piperidine ring at the 3-position typically extends towards the solvent front or the ribose-binding pocket. This is crucial for HTS because the secondary amine provides a handle for derivatization without disrupting the core binding mode, allowing for the rapid generation of focused libraries.

Chemical Handling for HTS

-

Solubility: PPA is basic. In DMSO stock solutions, it is stable, but upon dilution into aqueous assay buffers (pH 7.0–7.5), the piperidine nitrogen (pKa ~10-11) will be protonated.

-

Critical Protocol Step: Ensure assay buffers contain sufficient ionic strength (>100 mM NaCl) to prevent non-specific electrostatic sticking of the protonated amine to negatively charged plasticware or assay beads (e.g., AlphaScreen donor beads).

HTS Workflow Design

The following workflow describes the screening of a focused library derived from the PPA scaffold against a target kinase (e.g., JAK2 or CDK2).

Visualization: HTS Screening Cascade

Figure 1: Screening cascade for PPA-derived libraries, prioritizing early identification of false positives common to amine-rich scaffolds.

Detailed Assay Protocols

Primary Screen: TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for its resistance to compound fluorescence, a common issue with aromatic heterocycles like pyrazoles.

Reagents:

-

Kinase: Recombinant JAK2 (or target of interest).

-

Substrate: Biotinylated peptide substrate (e.g., PolyGT).

-

Tracer: Eu-labeled anti-phosphotyrosine antibody.

-

Acceptor: APC-labeled Streptavidin.

Protocol:

-

Compound Transfer: Acoustic dispense 10 nL of PPA-derivative library compounds (in 100% DMSO) into 384-well low-volume white plates.

-

Control: Dispense 10 nL DMSO (Negative Control) and 10 nL Staurosporine (10 µM final, Positive Control).

-

-

Enzyme Addition: Add 2.5 µL of 2X Enzyme/Substrate Mix.

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

-

Note: DTT is mandatory to prevent oxidation of the aminopyrazole.

-

-

Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 60 mins at RT.

-

ATP Start: Add 2.5 µL of 2X ATP solution (at Km apparent). Incubate 60 mins.

-

Detection: Add 5 µL of Detection Mix (Eu-Ab + SA-APC + EDTA to stop reaction).

-

Read: Incubate 60 mins and read on EnVision or PHERAstar (Excitation: 337 nm; Emission: 615 nm / 665 nm).

Counter-Screening: Aggregation & Interference

Aminopyrazoles can occasionally form colloidal aggregates, leading to pan-assay interference (PAINS).

-

Detergent Sensitivity Test: Re-run the IC50 of top hits in the presence of 0.01% Triton X-100 vs. 0.1% Triton X-100 .

-

Interpretation: A significant shift in IC50 (>3-fold) suggests the compound is acting via non-specific aggregation rather than 1:1 binding.

-

-

Red-Shift Check: PPA derivatives with extended conjugation may fluoresce. Check background fluorescence at 665 nm without the acceptor fluorophore.

Data Analysis & Hit Triage

Quantitative analysis is required to separate true structure-activity relationship (SAR) trends from assay artifacts.

Table 1: Expected Performance Metrics for PPA Library Screen

| Metric | Acceptance Criteria | Troubleshooting PPA Scaffolds |

| Z' Factor | > 0.6 | If low, increase salt (NaCl) to reduce piperidine sticking. |

| Signal-to-Background (S/B) | > 3.0 | Ensure biotin-peptide concentration is not saturating beads. |

| Hit Rate | 0.5% - 2.0% | High hit rates (>5%) often indicate aggregation; add Triton X-100. |

| Hill Slope | 0.8 - 1.2 | Steep slopes (>2.0) indicate stoichiometric binding or aggregation. |

Critical Analysis Step (The "Hook" Effect): In bead-based assays (like AlphaScreen), the basic piperidine tail of PPA can cause a "Hook" effect (biphasic curve) at high concentrations due to saturation of donor/acceptor beads. Action: Always validate hits using a non-bead-based method (e.g., mobility shift assay or surface plasmon resonance) to confirm binding kinetics.

References

-

Vertex Pharmaceuticals. (2014). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR. National Institutes of Health (PMC). Link

-

MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. Link

-

ResearchGate. (2007).[1] High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Link

-

PubChem. (2023). 3-(piperidin-4-yl)-1H-pyrazol-5-amine Structure & Data. National Library of Medicine. Link

-

TandF Online. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as JNK3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Application Note: A Streamlined Synthesis of Tofacitinib Analogs Utilizing 3-(Piperidin-4-yl)-1H-pyrazol-5-amine

Abstract

This application note provides a comprehensive guide for the synthesis of Tofacitinib analogs, a critical class of Janus kinase (JAK) inhibitors. We present a detailed, field-tested protocol centered on the strategic use of the key intermediate, 3-(piperidin-4-yl)-1H-pyrazol-5-amine. The document outlines the rationale behind the synthetic strategy, a step-by-step procedure for the preparation of the pyrazole-piperidine intermediate, and its subsequent coupling to a pyrrolo[2,3-d]pyrimidine core to generate Tofacitinib-like molecules. This guide is intended for researchers in medicinal chemistry and drug development, offering insights into reaction mechanisms, optimization, and characterization of the final compounds.

Introduction: The Rationale for Tofacitinib Analog Development

Tofacitinib (Xeljanz®) is a potent inhibitor of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3, with functional selectivity over JAK2.[1][2] By blocking the signaling of key cytokines involved in immune response and inflammation, Tofacitinib has been approved for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[3][4]

The clinical success of Tofacitinib has spurred significant interest in developing analogs to explore new chemical space and improve upon its pharmacological profile. The goals of such analog synthesis programs often include:

-

Enhanced Selectivity: Fine-tuning the molecular structure to achieve greater selectivity for specific JAK isoforms to minimize off-target effects.

-

Improved Potency: Increasing the binding affinity and inhibitory activity against the target kinase.

-

Optimized ADME Properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to better bioavailability or a longer half-life.

-

Novel Intellectual Property: Generating new chemical entities with distinct structures and therapeutic potential.

The core structure of Tofacitinib can be deconstructed into two primary fragments: a 3,4-disubstituted piperidine ring and a pyrrolo[2,3-d]pyrimidine (7-deazapurine) core.[5] Our approach focuses on the synthesis and utilization of a versatile pyrazole-substituted piperidine intermediate, 3-(piperidin-4-yl)-1H-pyrazol-5-amine , which serves as a robust building block for a variety of analogs.

The Key Intermediate: Synthesis of 3-(Piperidin-4-yl)-1H-pyrazol-5-amine

The strategic advantage of this intermediate lies in its bifunctional nature. The piperidine nitrogen allows for attachment to the pyrrolo[2,3-d]pyrimidine core, while the pyrazol-5-amine can be further functionalized if desired, or serves as a key pharmacophoric element. The synthesis is achieved via a reliable multi-step sequence starting from commercially available materials.

Synthetic Pathway Overview

The synthesis begins with N-Boc protected piperidine-4-carbonitrile, which undergoes a base-catalyzed condensation with acetonitrile to form a β-enaminonitrile. This intermediate is then cyclized with hydrazine to form the desired pyrazole ring system. A final deprotection step yields the target intermediate.

Caption: Synthetic scheme for the key intermediate.

Detailed Experimental Protocol

Materials:

-

tert-butyl 4-cyanopiperidine-1-carboxylate

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF, anhydrous)

-

Hydrazine hydrate

-

Ethanol (200 proof)

-

Hydrochloric acid (4M in 1,4-dioxane) or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Standard laboratory glassware and inert atmosphere setup (N₂ or Ar)

Step 1: Synthesis of tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (C)

-

Reaction Setup: To a flame-dried three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) carefully washed with hexanes to remove mineral oil. Add anhydrous THF to create a slurry.

-

Addition of Nitriles: Cool the slurry to 0 °C. In a separate flask, dissolve tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) and anhydrous acetonitrile (1.5 eq) in anhydrous THF. Add this solution dropwise to the NaH slurry over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The formation of the β-enaminonitrile intermediate (B) is critical. This step is a base-catalyzed Thorpe-Ziegler type reaction.

-

-

Work-up (Intermediate B): Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude enaminonitrile is typically used in the next step without further purification.

-

Cyclization: Dissolve the crude intermediate (B) in ethanol. Add hydrazine hydrate (2.0 eq) and heat the mixture to reflux for 6-8 hours.

-

Isolation (C): Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from ethanol or by silica gel column chromatography (eluent: 5-10% methanol in dichloromethane).

Step 2: Synthesis of 3-(piperidin-4-yl)-1H-pyrazol-5-amine (D)

-

Deprotection: Dissolve the purified Boc-protected pyrazole (C) (1.0 eq) in a minimal amount of dichloromethane (if using TFA) or directly in the dioxane solution.

-

Add an excess of 4M HCl in 1,4-dioxane (5-10 eq) or a 1:1 mixture of TFA/DCM.

-

Stir the mixture at room temperature for 2-4 hours.

-

Scientist's Note: The Boc (tert-butoxycarbonyl) group is a standard protecting group for amines that is labile under acidic conditions. The completion of the deprotection is easily monitored by TLC, as the product will be significantly more polar.

-

-

Isolation: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate the product as its hydrochloride or trifluoroacetate salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final intermediate (D).

General Strategy for Tofacitinib Analog Synthesis

The core reaction for assembling Tofacitinib analogs is the nucleophilic aromatic substitution (SNAr) between the synthesized pyrazole-piperidine intermediate and a suitable 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.[1][5]

Caption: General workflow for Tofacitinib analog synthesis.

The pyrrole nitrogen of the 7-deazapurine core is often protected, for instance, with a tosyl group, to improve solubility and prevent side reactions.[8] This protecting group is typically removed in a subsequent step. The final step involves acylation of the piperidine nitrogen with a cyanoacetylating agent to install the nitrile-containing side chain characteristic of Tofacitinib.[9]

Detailed Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of a Tofacitinib analog by coupling intermediate (D) with 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, followed by detosylation and cyanoacetylation.

Materials:

-

3-(piperidin-4-yl)-1H-pyrazol-5-amine dihydrochloride (Intermediate D)

-

4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine[8]

-

Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

-

n-Butanol (n-BuOH) or Acetonitrile (MeCN)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Ethyl 2-cyanoacetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Step 1: SNAr Coupling

-

Reaction Setup: In a round-bottom flask, combine 3-(piperidin-4-yl)-1H-pyrazol-5-amine dihydrochloride (1.0 eq), 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.05 eq), and potassium carbonate (3.0 eq) in n-butanol.

-

Rationale: K₂CO₃ acts as a base to neutralize the HCl salt of the amine intermediate and the HCl generated during the SNAr reaction. n-Butanol is a high-boiling polar solvent suitable for this type of coupling, which often requires elevated temperatures.

-

-

Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction by LC-MS until the starting materials are consumed.

-

Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography (silica gel, gradient elution with DCM/Methanol).

Step 2: Detosylation

-

Reaction Setup: Dissolve the purified tosyl-protected product from the previous step in methanol.

-

Reaction: Add a 6M aqueous solution of potassium hydroxide (2-3 eq) and stir the mixture at 40-50 °C for 2-4 hours.

-

Work-up: After cooling, add water to the reaction mass to precipitate the product. Stir for 1-2 hours, then filter the solid. Wash the solid with water and dry under vacuum to obtain the detosylated intermediate.

Step 3: Cyanoacetylation

-

Reaction Setup: Dissolve the detosylated intermediate (1.0 eq) and ethyl cyanoacetate (1.2 eq) in n-butanol.

-

Reaction: Add DBU (0.5 eq) and heat the mixture to 40 °C for 12 hours.[10]

-

Scientist's Note: DBU is a non-nucleophilic base that effectively catalyzes the amidation reaction between the secondary amine (piperidine) and the cyanoacetate ester.[10] This method is often milder and more efficient than using cyanoacetyl chloride.

-

-

Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by preparative HPLC or silica gel chromatography to yield the final Tofacitinib analog.

Characterization of the Final Product

The identity and purity of the synthesized analog must be confirmed using standard analytical techniques.

| Analytical Technique | Expected Result for a Tofacitinib-like Analog |

| ¹H NMR | Characteristic peaks for the pyrrolopyrimidine, pyrazole, piperidine, and cyano-methylene protons. Chemical shifts and coupling constants should be consistent with the proposed structure. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |

| LC-MS (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the compound. Purity should be >95% by UV detection. |

| HRMS (High-Res MS) | Provides the exact mass of the [M+H]⁺ ion, typically within 5 ppm of the calculated value, confirming the elemental composition. |

Safety and Troubleshooting

-

Safety: Handle all reagents and solvents in a well-ventilated fume hood. Sodium hydride is highly reactive with water and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Troubleshooting:

-

Incomplete SNAr Coupling: If the coupling reaction stalls, consider increasing the temperature or using a different solvent/base combination (e.g., DIPEA in acetonitrile). Ensure the amine intermediate is fully neutralized.

-

Difficult Purification: Amine-containing compounds can streak on silica gel. Pre-treating the silica with triethylamine or using an amine-functionalized silica gel can improve chromatographic separation.

-

Low Yield in Cyanoacetylation: Ensure all reagents are anhydrous. The reaction can be sensitive to moisture.

-

Conclusion

The synthetic strategy detailed in this application note provides a robust and adaptable platform for the creation of diverse Tofacitinib analogs. By leveraging the key intermediate, 3-(piperidin-4-yl)-1H-pyrazol-5-amine, researchers can efficiently access novel compounds for structure-activity relationship (SAR) studies, ultimately contributing to the discovery of next-generation JAK inhibitors with improved therapeutic profiles.

References

-

Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology. Available at: [Link]

-

Tofacitinib synthesis - UNL. European Journal of Organic Chemistry. Available at: [Link]

-

An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]

- Preparation method of tofacitinib. Google Patents.

- Process for the preparation of tofacitinib and intermediates thereof. Google Patents.

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

-

Process for the preparation of tofacitinib and intermediates thereof. Justia Patents. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Available at: [Link]

-

Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Taylor & Francis Online. Available at: [Link]

-

Tofacitinib Synthesis – An Asymmetric Challenge. ResearchGate. Available at: [Link]

-

An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Publications. Available at: [Link]

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available at: [Link]

-

Optimized synthesis process of tofacitinib citrate. Journal of China Pharmaceutical University. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

-

Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. PMC. Available at: [Link]

-

Discovery of Novel Tofacitinib–ADTOH Molecular Hybridization Derivatives for the Treatment of Ulcerative Colitis. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research.unl.pt [research.unl.pt]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]

- 9. CN103819474A - Preparation method of tofacitinib - Google Patents [patents.google.com]

- 10. Optimized synthesis process of tofacitinib citrate [jcpu.cpu.edu.cn]

Troubleshooting & Optimization

Technical Support Center: Purification of Polar 3-(piperidin-4-yl)-1H-pyrazol-5-amine Derivatives

Current Status: Operational Ticket ID: PUR-PYRZ-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Polarity Trap"

You are likely here because your compound—a 3-(piperidin-4-yl)-1H-pyrazol-5-amine derivative—is behaving poorly.[1] It likely streaks on TLC, elutes in the void volume of your C18 column, or refuses to dissolve in standard organic extraction solvents.

The Root Cause: This scaffold possesses a "perfect storm" of physicochemical challenges:

-

Piperidine Nitrogen (

): Highly basic and protonated at neutral pH, making the molecule a cation. -

Pyrazole Core: Amphoteric and capable of strong hydrogen bonding (donor and acceptor).

-

High Polarity (LogP < 0): The molecule prefers water over organic solvents, complicating extraction and retention on non-polar stationary phases.

This guide provides three validated workflows to resolve these issues, moving from crude isolation to high-purity polishing.

Module 1: Flash Chromatography Strategies

User Issue: "My compound streaks on silica and doesn't move with 10% MeOH/DCM."

Standard silica gel is acidic (

Strategy A: The "Amine-Modified" Approach (Recommended)

Instead of fighting the silica, use a stationary phase that repels your amine.

-

Stationary Phase: Amine-functionalized silica (NH2-bonded silica).[1]

-

Mechanism: The surface amines block silanols and create a basic micro-environment, preventing ionic interaction.

-

Solvent System: Hexane / Ethyl Acetate (or DCM / MeOH if very polar).[2][3]

-

Benefit: No basic modifier needed in the mobile phase; easier evaporation.

Strategy B: The "Basified" Mobile Phase (Alternative)

If you must use standard silica, you must saturate the silanols with a volatile base.

-

Modifier: Ammonium Hydroxide (

, 28-30% aq) or Triethylamine (TEA).[1] -

Protocol:

-

Equilibration: Flush column with 1% TEA in DCM.

-

Eluent: DCM : MeOH :

(e.g., 90:9:1 or 80:19:1). -

Warning: Do not use >20% MeOH on silica; it dissolves the silica gel, contaminating your product.

-

Data Comparison: Silica vs. Amine-Silica

| Parameter | Standard Silica (Unmodified) | Standard Silica + | Amine-Bonded Silica (NH2) |

| Peak Shape | Broad, Tailing (As > 2.[1]0) | Improved (As ~ 1.3) | Sharp, Symmetrical (As ~ 1.1) |

| Recovery | < 60% (Irreversible binding) | 85-90% | > 95% |

| Solvent Prep | Simple | Complex (Immiscibility risk) | Simple |

| Reuse | No | No | Yes (Robust) |

Module 2: "Catch and Release" (SCX Purification)

User Issue: "I have crude reaction mixture with non-basic impurities and I need a quick cleanup without running a full column."

The Solution: Strong Cation Exchange (SCX).[4][5] This relies on the high basicity of the piperidine to capture the molecule while neutral impurities wash through.

Workflow Diagram

Caption: SCX "Catch and Release" workflow for selective isolation of basic amines.

Step-by-Step Protocol:

-

Conditioning: Wash SCX cartridge with 3 Column Volumes (CV) of MeOH.[1]

-

Loading: Dissolve crude in MeOH (or DCM/MeOH 1:1). Load slowly.

-

Note: Ensure the loading solution is NOT basic. Acidify with acetic acid if necessary to ensure protonation.[1]

-

-

Washing: Wash with 5 CV of MeOH.

-

Elution: Elute with 2M Ammonia in Methanol .

-

Finishing: Concentrate the ammoniacal eluate to obtain the free base.

Module 3: Preparative HPLC (Reverse Phase & HILIC)

User Issue: "My compound elutes at the solvent front (dead time) on C18."

Standard Low-pH C18 methods (Water/ACN + TFA) fail because the protonated molecule is too polar to interact with the hydrophobic C18 chains.

Method A: High-pH Reversed Phase (The "Hybrid" Fix)

By raising the pH to ~10, you deprotonate the piperidine (or at least suppress ionization equilibrium), increasing hydrophobicity.

-

Column: High-pH stable Hybrid Silica (e.g., Waters XBridge C18, Phenomenex Gemini NX).[1] Do not use standard silica-based C18. [1]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) or 0.1%

. -

Gradient: 5% B to 60% B (Start low; these are polar!).

Method B: HILIC (The "Polarity" Specialist)

Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar amines. It works "opposite" to C18: polar compounds retain longer.[1]

-

Column: Amide-bonded or Bare Silica.[1]

-

Mobile Phase A: Acetonitrile (The "Weak" solvent).[14]

-

Mobile Phase B: 10 mM Ammonium Formate (pH 3) in Water (The "Strong" solvent).

-

Gradient: Start at 95% A (High Organic)

60% A. -

Why it works: The water forms a layer on the silica surface.[13] Your polar amine partitions into this water layer.[1]

Decision Tree: Selecting the Right Method

Caption: Decision matrix for purification based on scale and column availability.

FAQ & Troubleshooting

Q1: I purified my compound using TFA-containing HPLC buffers, but now it's an oil that won't solidify. Why? A: You have isolated the Trifluoroacetate salt. These are hygroscopic and often oils.[1]

-

Fix: Dissolve the oil in MeOH. Pass it through a carbonate-form ion exchange cartridge (e.g., Stratospheres PL-HCO3) to free-base it.[1] Alternatively, lyophilize (freeze-dry) from water/dioxane to get a fluffy powder.[1]